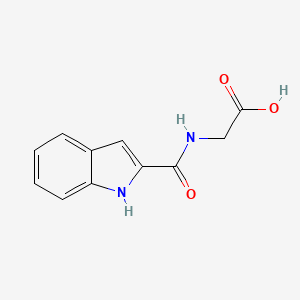

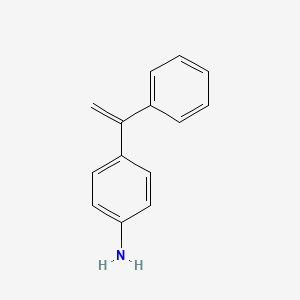

![molecular formula C14H12N4O3S B2545786 2-{[4-(呋喃-2-基甲基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酸 CAS No. 557062-86-9](/img/structure/B2545786.png)

2-{[4-(呋喃-2-基甲基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds to 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves multi-step reactions that can yield complex heterocyclic structures. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction starting from lithiated propargylamines and isothiocyanates, followed by treatment with t-BuOK–DMSO and alkyl 2-bromoacetates. This process results in the formation of a thiophene core, which is then converted into a pyrrole nucleus at elevated temperatures between 45–60 °C .

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes heterocyclic elements such as furan and pyridine rings. These structures are significant in determining the reactivity and interaction of the molecule with other chemical entities. The presence of a furan ring, for example, contributes to the electrophilic aromatic reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of furan rings, which are part of the molecular structure , has been studied through the pyrolysis of 1-arylethyl acetates. The rates of pyrolysis provide insight into the electrophilic aromatic reactivities of different positions on the furan ring. It has been found that the 3-position of furan is slightly more reactive than that in thiophen, and there is a notable difference in reactivities between the 2- and 3-positions in furan. These findings are crucial for understanding the chemical behavior of the furan moiety in the target compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. The synthesis and reactivity studies suggest that such compounds are likely to be sensitive to temperature changes, as seen in the synthesis process and pyrolysis reactions. The heterocyclic components and the presence of sulfur in the molecule may also influence its solubility, stability, and reactivity .

科学研究应用

合成与结构见解

该化合物由于其多功能配位模式和强的配位能力,已被合成并用于形成钴和镍的双核配合物,展示了其在配位化学领域的潜力。这些配合物表现出广泛的氢键相互作用,有助于形成其三维超分子结构。此类研究为探索在医药化学和材料科学等各个领域具有潜在应用的新型材料和催化剂铺平了道路 (Fang 等人,2019)。

生物活性化合物合成

该化合物是 N-烷基化 1,2,4-三唑、1,3,4-恶二唑和 1,3,4-噻二唑合成的关键前体,证明了其在新治疗剂开发中的重要性。这些衍生物已显示出进行各种环化反应,产生在制药领域具有潜在应用的化合物,突显了该化合物在药学中的重要性 (El-Essawy 和 Rady,2011)。

脲酶抑制活性

衍生自该化合物的过渡金属配合物已表现出相当大的脲酶抑制作用,表明了其在脲酶抑制剂开发中的作用。此类抑制剂对于治疗由产生脲酶的病原体引起的疾病至关重要,表明该化合物在抗菌和抗真菌治疗中的潜力 (Zhang 等人,2021)。

抗菌和抗结核活性

由该化合物合成的衍生物已被筛选出体外抗菌、抗真菌和抗结核活性,表明其在对抗微生物感染中的作用。这些衍生物的合成代表了发现具有治疗传染病潜在应用的新药的重要一步 (MahyavanshiJyotindra 等人,2011)。

催化应用

它的用途扩展到催化应用,如钯催化的交叉偶联反应中所证明的那样。这些反应表明该化合物在芳香族硫醚合成中的作用,促进了合成化学的发展和新催化工艺的开发 (Qiao 等人,2014)。

属性

IUPAC Name |

2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-12(20)9-22-14-17-16-13(10-3-5-15-6-4-10)18(14)8-11-2-1-7-21-11/h1-7H,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXMJJBBCJEGPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

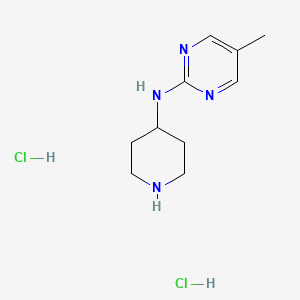

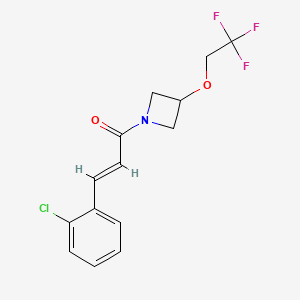

![N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2545703.png)

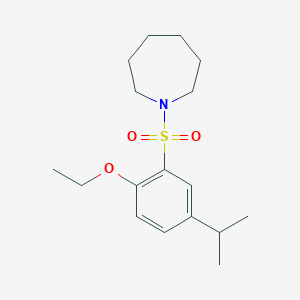

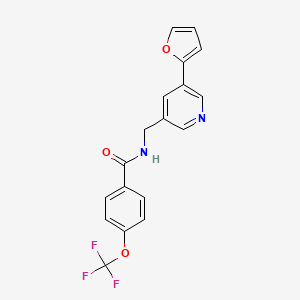

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)

![2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid](/img/structure/B2545714.png)

![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B2545715.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2545720.png)

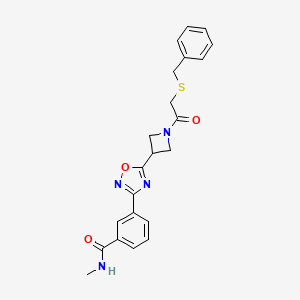

![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)